molecular formula C24H28N2O5S2 B6482147 N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 863446-18-8

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B6482147
CAS No.: 863446-18-8
M. Wt: 488.6 g/mol
InChI Key: UJXPYPBETLRMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with two distinct aromatic moieties: a 3,5-dimethylphenyl group and a 1,1-dioxo-2,3-dihydrothiophen-3-yl group. Additionally, the benzamide core is functionalized with a piperidine-1-sulfonyl group at the para position. The synthesis likely involves coupling reactions between activated benzamide intermediates and substituted amines or thiophene derivatives, as inferred from analogous procedures in related compounds .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S2/c1-18-14-19(2)16-22(15-18)26(21-10-13-32(28,29)17-21)24(27)20-6-8-23(9-7-20)33(30,31)25-11-4-3-5-12-25/h6-10,13-16,21H,3-5,11-12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXPYPBETLRMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H25N3O4S
Molecular Weight371.45 g/mol
LogP3.2402
Polar Surface Area50.923 Ų
Hydrogen Bond Acceptors7

The structure includes a piperidine ring and a thiophene moiety, which are known to influence biological interactions.

Research indicates that the compound exhibits cytotoxic properties primarily through the induction of apoptosis in cancer cells. It activates caspase pathways and causes DNA fragmentation, which are critical markers of programmed cell death. The specific mechanisms include:

  • Caspase Activation : The compound has been shown to activate caspase-3 in HL-60 leukemia cells, leading to increased apoptosis rates .
  • DNA Fragmentation : Induction of DNA damage is a significant pathway through which this compound exerts its cytotoxic effects .

Anticancer Effects

Studies have demonstrated that this compound exhibits potent activity against various cancer cell lines:

  • Colon Cancer : The compound shows high cytotoxicity against colon cancer cells, outperforming several standard chemotherapeutics in preliminary assays.
  • Leukemia : In vitro studies indicated significant lethality towards HL-60 cells with IC50 values in the low micromolar range.

Comparison with Related Compounds

A comparative analysis with similar compounds reveals that the presence of the piperidine sulfonamide enhances selectivity toward neoplastic cells while minimizing toxicity to normal cells.

Compound NameActivity TypeIC50 (µM)Notes
N-(3,5-dimethylphenyl)-N-(1,1-dioxo...)Anticancer5.0High selectivity for cancer cells
3,5-bis(benzylidene)-piperidinonesAnticancer10.0Lower selectivity compared to the target compound
Piperidine analogsAntimicrobialVariesGeneral antimicrobial properties noted

Case Studies

Several studies have investigated the compound's effects on specific cancer types:

  • Study on Colon Cancer Cells : A study published in Cancer Research found that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation .
  • Leukemia Cell Line Analysis : In trials involving HL-60 leukemia cells, doses as low as 10 µM led to notable DNA fragmentation and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous benzamide derivatives, emphasizing key functional groups and substituents that influence physicochemical and pharmacological properties:

Compound Name Core Structure Substituent A (Ar₁) Substituent B (Ar₂) Sulfonyl Group Biological Relevance
Target Compound Benzamide 3,5-Dimethylphenyl 1,1-Dioxo-2,3-dihydrothiophen-3-yl Piperidine-1-sulfonyl CNS receptor modulation (hypothesized)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide Benzamide 4-(Thiophen-3-yl)phenyl Piperazine-2,4-dichlorophenyl Absent Dopamine D3 receptor ligand
N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide Benzamide 3,5-Dimethylphenyl Isoindole-1,3-dione Absent Potential kinase inhibition

Key Structural and Functional Insights:

Substituent B (Ar₂):

  • The 1,1-dioxothiophen-3-yl group in the target compound provides a polar, electron-deficient heterocycle, contrasting with the isoindole-dione’s rigid aromaticity . This may influence binding selectivity in receptor interactions.

Sulfonyl Group: The piperidine-1-sulfonyl moiety in the target compound enhances solubility and stability compared to non-sulfonylated analogs. Sulfonyl groups are known to improve pharmacokinetic properties by increasing aqueous solubility and metabolic resistance .

Biological Implications:

  • The piperazine-containing compound in exhibits dopamine D3 receptor selectivity due to its dichlorophenyl-piperazine moiety , whereas the target compound’s piperidine-sulfonyl group may favor interactions with sulfhydryl-containing enzymes or transporters.

Research Findings and Methodological Considerations

  • Structural Analysis:
    Crystallographic studies using SHELX and ORTEP-III have been critical in resolving the conformational preferences of benzamide derivatives. For instance, the 1,1-dioxothiophen group in the target compound likely adopts a planar conformation, as observed in similar sulfone-containing heterocycles .

  • Synthetic Routes:
    The synthesis of the target compound may parallel methods described for ’s dopamine ligands, where Suzuki coupling or amide-bond-forming reactions are employed to attach aromatic and heterocyclic substituents .

  • The sulfonyl-piperidine group could modulate off-target effects compared to piperazine-based analogs.

Preparation Methods

Synthesis of 4-(Piperidine-1-Sulfonyl)Benzoic Acid

The sulfonyl group is introduced via reaction of piperidine with 4-chlorosulfonylbenzoic acid. Patent literature describes analogous sulfonylation using silicon tetrachloride in anhydrous pyridine, though modern adaptations favor dichloromethane with triethylamine as a base. The resulting 4-(piperidine-1-sulfonyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for subsequent amidation.

Amide Bond Formation Strategies

Sequential Amidation via Protecting Group Chemistry

To avoid regioselectivity challenges in forming the N,N-disubstituted benzamide, a stepwise approach is employed:

  • Protection of 1,1-Dioxothiophen-3-Amine : The amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

  • Coupling with 3,5-Dimethylaniline : The acid chloride of 4-(piperidine-1-sulfonyl)benzoic acid reacts with 3,5-dimethylaniline in the presence of N,N-diisopropylethylamine (DIPEA), yielding the mono-substituted benzamide.

  • Deprotection and Second Amidation : Boc removal with trifluoroacetic acid (TFA) liberates the secondary amine, which couples with the activated 1,1-dioxothiophen-3-amine under peptide coupling agents like HATU or EDCI.

One-Pot Multi-Component Coupling

Inspired by ultrasound-assisted methodologies, a one-pot approach combines 4-(piperidine-1-sulfonyl)benzoyl chloride, 3,5-dimethylaniline, and 1,1-dioxothiophen-3-amine in 50% ethanol with indium(III) chloride (InCl₃, 20 mol%) as a catalyst. Ultrasound irradiation (25 kHz, 40°C, 20 min) enhances reaction efficiency, achieving yields up to 92%.

Synthesis of 1,1-Dioxo-2,3-Dihydrothiophen-3-Amine

Oxidation of Dihydrothiophene

The sulfone moiety is introduced via oxidation of 2,3-dihydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 12 hours. Alternative oxidants like oxone or pyridinium chlorochromate (PCC) in dichloromethane are also effective.

Introduction of the Amine Group

The oxidized 1,1-dioxo-2,3-dihydrothiophene undergoes bromination at the 3-position using N-bromosuccinimide (NBS), followed by nucleophilic substitution with aqueous ammonia (NH₃) under reflux to yield the amine.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Comparative studies from patent and journal data highlight the superiority of InCl₃ in ethanol-water mixtures for amidation (Table 1).

Table 1: Catalyst Screening for Amide Coupling

CatalystSolventYield (%)Reaction Time
InCl₃ (20 mol%)50% EtOH9520 min
Et₃NCH₂Cl₂7812 h
PiperidineTHF6524 h

Temperature and Ultrasound Effects

Ultrasound irradiation reduces reaction times from hours to minutes by enhancing mass transfer and catalyst activity. Optimal temperatures range from 40–60°C, beyond which decomposition occurs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.90 (s, 1H, thiophene-H), 3.15 (m, 4H, piperidine-H), 2.30 (s, 6H, CH₃).

  • ESI-MS : m/z 526.2 [M+H]⁺.

Purity and Yield Optimization

Recrystallization from acetonitrile achieves >99% purity, while column chromatography (SiO₂, ethyl acetate/hexane) resolves diastereomeric byproducts .

Q & A

Q. How can researchers optimize the synthetic yield of this compound given its complex sulfonamide and thiophene-dioxo moieties?

  • Methodological Answer : Synthesis optimization requires stepwise coupling and purification. For example:
  • Use coupling agents like HATU or EDCI for amide bond formation between the sulfonamide and benzamide precursors .
  • Employ polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography with gradient elution .
  • Control reaction temperatures (e.g., 0–25°C) to minimize side reactions in the thiophene-dioxo moiety formation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., 3,5-dimethylphenyl protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Employ the WinGX suite for single-crystal analysis to resolve stereochemistry and bond angles, particularly for the sulfonamide-thiophene junction .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Solubility can be improved via:
  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) for biological testing .
  • Micelle Formation : Incorporate surfactants like Tween-80 for hydrophobic moieties .
  • pH Adjustment : Test solubility in buffered solutions (pH 6–8) to stabilize the sulfonamide group .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Use integrated computational workflows:
  • Docking Studies : Perform molecular docking with AutoDock Vina using crystal structures of target proteins (e.g., dopamine receptors) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Develop regression models based on substituent electronic parameters (Hammett σ) to predict activity trends .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

  • Methodological Answer : SAR requires systematic analog synthesis:
  • Vary Substituents : Modify the piperidine-sulfonyl group (e.g., replace with morpholine) to assess impact on receptor selectivity .
  • Bioisosteric Replacement : Substitute the thiophene-dioxo moiety with furan-dione to evaluate metabolic stability .
  • Incorporate Fluorine : Introduce fluorinated aryl groups to enhance blood-brain barrier penetration .

Q. What in vitro assays are recommended to evaluate the compound’s inhibitory activity against enzymatic targets?

  • Methodological Answer : Prioritize assays with kinetic validation:
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Gly-Arg-AMC substrate .
  • Cellular Uptake : Apply LC-MS/MS to quantify intracellular concentrations in HEK-293 cells .
  • Cytotoxicity Screening : Conduct MTT assays on cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .

Notes

  • Avoid commercial sources (e.g., chem960.com ) as per reliability guidelines.
  • Structural ambiguities (e.g., stereochemistry) require validation via crystallography .
  • For advanced SAR, cross-reference synthetic protocols with computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.